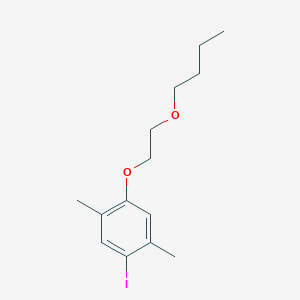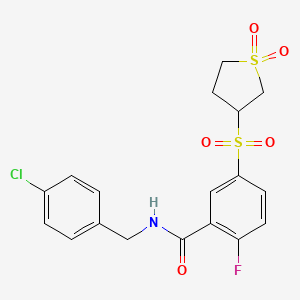
C18H17ClFNO5S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C18H17ClFNO5S2 is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C18H17ClFNO5S2 involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This typically requires the use of strong acids or bases as catalysts.
Introduction of Functional Groups: The next step involves the introduction of functional groups such as chlorine, fluorine, and sulfur. This is achieved through substitution reactions using reagents like thionyl chloride, fluorinating agents, and sulfur-containing compounds.
Final Purification: The final step involves purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow reactors and automated systems. This ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
C18H17ClFNO5S2: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
C18H17ClFNO5S2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of C18H17ClFNO5S2 involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
C18H17ClFNO5S2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with variations in the functional groups or the core structure.
Uniqueness: The presence of both chlorine and fluorine atoms, along with sulfur-containing groups, gives unique chemical and biological properties that are not found in other similar compounds.
Conclusion
This compound: is a versatile compound with significant potential in various fields Its unique structure and properties make it a valuable subject for scientific research and industrial applications
Propiedades
Fórmula molecular |
C18H17ClFNO5S2 |
|---|---|
Peso molecular |
445.9 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide |
InChI |
InChI=1S/C18H17ClFNO5S2/c19-13-3-1-12(2-4-13)10-21-18(22)16-9-14(5-6-17(16)20)28(25,26)15-7-8-27(23,24)11-15/h1-6,9,15H,7-8,10-11H2,(H,21,22) |
Clave InChI |
FDAPNJRJXLJMPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[2-[6-[[4-(cyclobutylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl]-2-oxoethyl]-](/img/structure/B12629851.png)
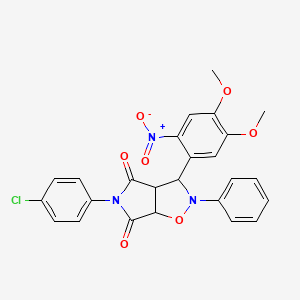
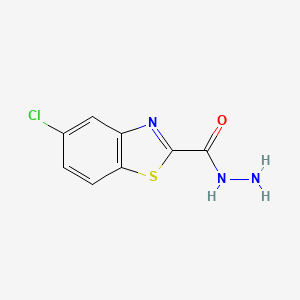
![6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12629871.png)
![2-methyl-N-phenylbenzo[h]quinolin-4-amine;hydrochloride](/img/structure/B12629878.png)
![Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B12629879.png)
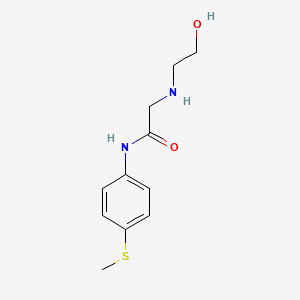
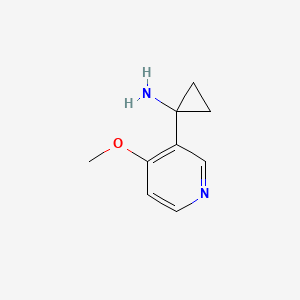
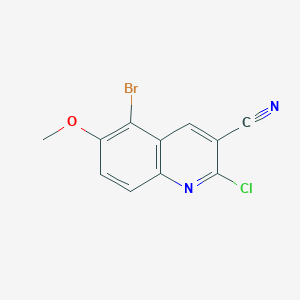

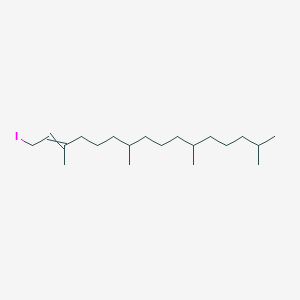
![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12629919.png)
![3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12629927.png)
